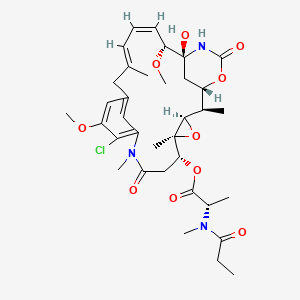

N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine

Description

Properties

CAS No. |

38997-09-0 |

|---|---|

Molecular Formula |

C35H48ClN3O10 |

Molecular Weight |

706.2 g/mol |

IUPAC Name |

[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(propanoyl)amino]propanoate |

InChI |

InChI=1S/C35H48ClN3O10/c1-10-28(40)38(6)21(4)32(42)48-27-17-29(41)39(7)23-15-22(16-24(45-8)30(23)36)14-19(2)12-11-13-26(46-9)35(44)18-25(47-33(43)37-35)20(3)31-34(27,5)49-31/h11-13,15-16,20-21,25-27,31,44H,10,14,17-18H2,1-9H3,(H,37,43)/b13-11-,19-12+/t20-,21+,25+,26-,27-,31-,34+,35+/m1/s1 |

InChI Key |

BVXGVRDMHBYRCQ-WTYMHKSASA-N |

Isomeric SMILES |

CCC(=O)N(C)[C@@H](C)C(=O)O[C@@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C\[C@H]([C@]3(C[C@@H]([C@H]([C@@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |

Canonical SMILES |

CCC(=O)N(C)C(C)C(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maytanprine involves several steps, starting from readily available starting materials. One of the synthetic routes reported involves the use of 3,4-epoxycyclohexene as the starting material. The synthesis proceeds through a series of reactions, including the formation of a cyclic carbamate unit, which is crucial for the biological activity of maytanprine. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the formation of the desired stereochemistry at multiple chiral centers.

Industrial Production Methods: Industrial production of maytanprine is challenging due to its complex structure and the need for precise control over stereochemistry. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods for its production. These methods often involve the use of advanced techniques such as flow chemistry and automated synthesis to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Maytanprine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of maytanprine to enhance its biological activity or to develop new derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of maytanprine include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from the chemical reactions of maytanprine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products. Substitution reactions can introduce various functional groups, such as amino or thiol groups, into the maytanprine structure.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine is primarily utilized in the formulation of ADCs. These conjugates combine the targeting capability of monoclonal antibodies with the cytotoxic properties of maytansinoids, enabling precise delivery of chemotherapy agents to cancer cells.

Notable ADCs:

Cytotoxicity Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines:

- Multiple Myeloma : In vitro and in vivo studies have shown that ADCs incorporating this compound effectively reduce tumor growth in models of multiple myeloma .

- Breast Cancer : The compound has also been investigated for its effects on breast cancer cell lines, demonstrating significant cytotoxicity and potential for clinical application .

Drug Interaction Studies

The metabolic profile of this compound has been characterized to understand its interactions with cytochrome P450 enzymes. Key findings include:

- Inhibition Potency : The compound acts as a reversible inhibitor for CYP2C8 and CYP2D6, which are important for drug metabolism . This characteristic is critical for predicting potential drug-drug interactions during clinical use.

Case Study 1: Efficacy in Multiple Myeloma

In a study involving murine models, the ADC HuN901-DM1 was tested against multiple myeloma cells. The results indicated a marked reduction in tumor burden and improved survival rates compared to controls, highlighting the potential of this compound in targeted therapies for hematological malignancies .

Case Study 2: Clinical Trials

Clinical trials assessing the safety and efficacy of ADCs utilizing this compound have shown promising results. For instance, patients with advanced solid tumors demonstrated favorable responses when treated with conjugates targeting specific antigens associated with their malignancies .

Mechanism of Action

The mechanism of action of maytanprine involves its interaction with microtubules in the cell nucleus, similar to maytansine. Maytanprine acts as a mitotic inhibitor by interfering with the formation of microtubules, which are essential for cell division. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of maytanprine include tubulin, a protein that forms the building blocks of microtubules, and various signaling pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Maytansinoid Derivatives

| Compound | R Group Substituent | Key Structural Feature |

|---|---|---|

| DM1 | CH2-CH2-SH (3-mercapto-1-oxopropyl) | Thiol group for maleimide-based conjugation |

| DM3 | CH3-CH2-CH(CH3)-SH | Branched 4-mercapto-1-oxopentyl chain |

| DM4 | CH3-CH2-C(CH3)2-SH | Sterically hindered 4-mercapto-1-oxopentyl |

| DM1-SMCC | Conjugated via MCC linker | Stable thioether bond |

| TR-D199030 | Ethyl-pyrrolidinyl-dioxo-thioether | Cleavable disulfide linker |

- DM1 vs. DM4 : DM4 (N(2')-deacetyl-N(2')-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) differs from DM1 by its longer, branched side chain. This structural modification increases lipophilicity, enhancing membrane permeability and bystander killing effects in heterogeneous tumors . However, DM4's steric hindrance may reduce conjugation efficiency compared to DM1 .

- DM3 : Shares similarities with DM4 but lacks the methyl branch, offering intermediate stability and potency .

Linker Stability and Payload Release

- Non-cleavable linkers (e.g., MCC in DM1-SMCC): Provide superior plasma stability, requiring lysosomal degradation of the antibody to release active DM1. This minimizes off-target toxicity but limits payload release in tumors with low antigen expression .

- Cleavable linkers (e.g., disulfide in DM4) : Utilize intracellular glutathione to release payloads, enhancing potency in hypoxic tumor microenvironments. However, these linkers are more prone to premature release in circulation .

Cytotoxicity and Efficacy Data

Table 2: Preclinical and Clinical Efficacy of DM1 vs. DM4-Based ADCs

- DM1-based ADCs: T-DM1's non-cleavable linker contributes to its prolonged half-life (≈4 days) and reduced systemic toxicity, but it requires high HER2 expression for efficacy .

- DM4-based ADCs : SAR3419 (anti-CD19-DM4) demonstrates superior bystander killing in diffuse large B-cell lymphoma models due to DM4's membrane permeability, achieving 74% objective response rates (ORR) in Phase II trials .

Biological Activity

N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine, commonly referred to as DM1, is a potent cytotoxic agent derived from maytansine, a natural product known for its significant antitumor properties. This compound exhibits remarkable biological activity primarily through its mechanism of action as a microtubule inhibitor, leading to mitotic arrest and subsequent cell death. This article explores the biological activity of DM1, including its mechanisms, efficacy in various cancer models, and potential therapeutic applications.

DM1 functions by binding to the β-tubulin subunit of microtubules, inhibiting their polymerization. This action disrupts the dynamic instability of microtubules, which is crucial for normal mitotic processes. The cytotoxic effects of DM1 are significantly enhanced compared to traditional microtubule-targeting agents such as vinca alkaloids and taxanes. Studies indicate that DM1 is effective at subnanomolar concentrations, making it one of the most potent compounds in its class .

In Vitro Studies

DM1 has demonstrated substantial cytotoxicity against various cancer cell lines. For instance:

- Multiple Myeloma (MM) : In vitro studies revealed that DM1 conjugated with monoclonal antibodies targeting CD138 effectively reduced the growth and survival of CD138+ MM cells. The compound showed selective cytotoxicity against patient-derived MM cells and cell lines .

- Colorectal and Cervical Carcinomas : DM1 has also been tested against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, where it exhibited significant antiproliferative effects .

In Vivo Studies

In vivo models further support the efficacy of DM1:

- Xenograft Models : DM1 was evaluated in SCID mice bearing human MM xenografts. The treatment led to significant tumor regression and improved survival rates compared to control groups .

- Dose Escalation Studies : Clinical trials involving cantuzumab mertansine (another maytansinoid conjugate) demonstrated that DM1 could be administered safely at escalating doses, with manageable toxicity profiles including reversible hepatic transaminase elevations .

Comparative Potency

The potency of DM1 can be compared with other established chemotherapeutics. The following table summarizes the cytotoxicity levels of different agents:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound (DM1) | < 1 | Microtubule inhibition |

| Vinca Alkaloids | 10 - 100 | Microtubule inhibition |

| Taxanes | 5 - 50 | Microtubule stabilization |

| Doxorubicin | 100 - 500 | Topoisomerase inhibition |

Case Studies

Several case studies highlight the clinical application of DM1:

- HuN901-DM1 : A study demonstrated that this conjugate showed significant antimyeloma activity in patients with CD56+ tumors. The results indicated that targeted delivery via antibody conjugation improved therapeutic outcomes while minimizing systemic toxicity .

- Ado-trastuzumab emtansine : This ADC utilizes DM1 linked to trastuzumab for HER2-positive breast cancer treatment. Clinical trials showed that this conjugate retained high binding affinity for HER2 and induced apoptosis in cancer cells via the release of DM1 upon internalization .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine and differentiate it from other maytansinoids?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C₃₅H₄₈ClN₃O₁₀, MW: 738.29) and isotopic patterns .

- Nuclear Magnetic Resonance (NMR) to resolve the 1-oxopropyl substituent at the N(2') position and distinguish it from thiol-containing analogs like DM1 (3-mercapto-1-oxopropyl) .

- CAS Registry Validation : Cross-reference with CAS 38997-09-0 to confirm identity .

Q. What in vitro models are suitable for initial cytotoxicity screening of this compound?

- Methodological Answer :

- Use human cancer cell lines (e.g., HER2-positive breast cancer, multiple myeloma) to assess IC₅₀ values via assays like:

- Cell viability assays (MTT, ATP-luminescence) with 72-hour exposure periods .

- Microtubule disruption analysis via immunofluorescence to visualize mitotic arrest .

- Include maytansine and DM1 as comparators to evaluate relative potency .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Follow cytotoxic agent guidelines : Use PPE (gloves, lab coats, eye protection), work in a fume hood, and avoid inhalation or skin contact .

- Store at -20°C in airtight, light-resistant containers to maintain stability .

- Dispose of waste via approved biohazard protocols .

Advanced Research Questions

Q. How does the absence of a thiol group in this compound influence its conjugation in antibody-drug conjugates (ADCs)?

- Methodological Answer :

- Unlike DM1 (which uses thiol-maleimide chemistry), this compound requires alternative linkers :

- Carbodiimide crosslinkers (e.g., EDC/NHS) to target primary amines .

- Hydrazone or β-glucuronidase-cleavable linkers for pH-sensitive payload release .

- Validate conjugation efficiency via HPLC-SEC and LC/MS to confirm drug-to-antibody ratios (DAR) .

Q. What methodologies resolve discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and exposure times .

- Compare metabolic activation : Some maytansinoids require intracellular processing (e.g., lysosomal cleavage in ADCs), which varies by cell type .

- Perform dose-response validation using orthogonal assays (e.g., radiochemical vs. luminescence) .

Q. How can researchers optimize the pharmacokinetic profile of ADCs using this compound?

- Methodological Answer :

- Linker stability studies : Assess plasma stability via LC/MS to minimize premature payload release .

- In vivo xenograft models : Monitor tumor regression and systemic toxicity in HER2-positive models .

- Biodistribution profiling : Use radiolabeled (³H or ¹⁴C) compound to track ADC accumulation in tumors vs. healthy tissues .

Q. What structural modifications enhance the therapeutic index of this compound?

- Methodological Answer :

- R-group optimization : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility and reduce off-target toxicity .

- Prodrug strategies : Mask the 1-oxopropyl group with enzymatically cleavable moieties (e.g., esterases) for tumor-specific activation .

- SAR studies : Compare cytotoxicity of analogs (e.g., DM1, DM4) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.